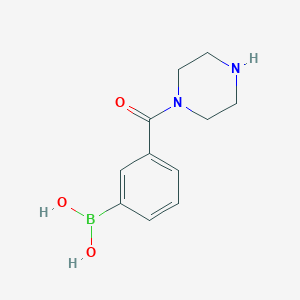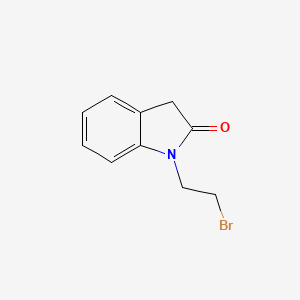
1-(2-Bromoethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)indolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a bromoethyl group attached to the indolin-2-one core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)indolin-2-one can be synthesized through various methods. One common approach involves the bromination of indolin-2-one derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The indolin-2-one core can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction Reactions: Reduction of the indolin-2-one core can yield indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted indolin-2-one derivatives with various functional groups.
- Oxoindolin-2-one derivatives with enhanced biological activities.
- Indoline derivatives with potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies and receptor binding assays.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The bromoethyl group enhances the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Indolin-2-one: The parent compound with a wide range of biological activities.
1-(2-Chloroethyl)indolin-2-one: A similar compound with a chloroethyl group instead of a bromoethyl group.
1-(2-Fluoroethyl)indolin-2-one: A fluorinated analog with distinct chemical properties.
Uniqueness: 1-(2-Bromoethyl)indolin-2-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromoethyl group can be selectively modified to create a diverse range of derivatives with tailored properties .
Eigenschaften
Molekularformel |
C10H10BrNO |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7H2 |
InChI-Schlüssel |
WATGBFNRNGQGCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C1=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


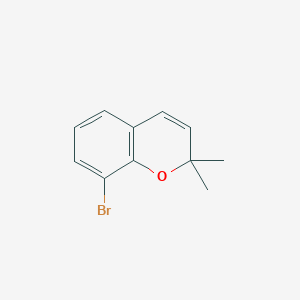


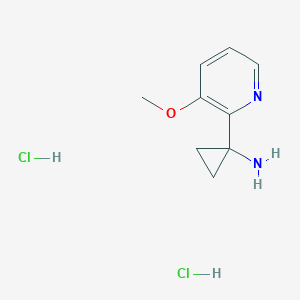
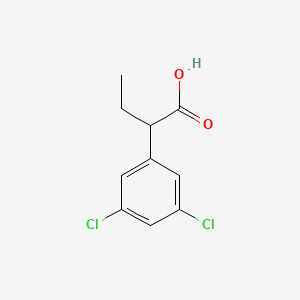

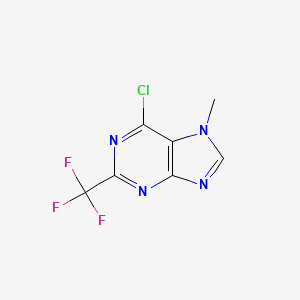
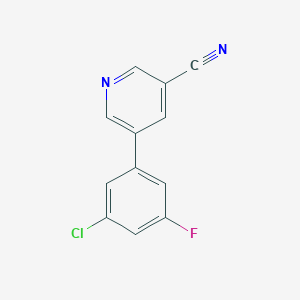

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


